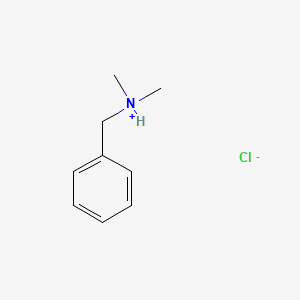

Dimethylbenzylammonium chloride

描述

属性

分子式 |

C9H14ClN |

|---|---|

分子量 |

171.67 g/mol |

IUPAC 名称 |

benzyl(dimethyl)azanium;chloride |

InChI |

InChI=1S/C9H13N.ClH/c1-10(2)8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3;1H |

InChI 键 |

CADWTSSKOVRVJC-UHFFFAOYSA-N |

规范 SMILES |

C[NH+](C)CC1=CC=CC=C1.[Cl-] |

相关CAS编号 |

103-83-3 (Parent) |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dimethylbenzylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylbenzylammonium chloride (DMBC), a key member of the quaternary ammonium (B1175870) compounds (QACs), is a potent cationic surfactant widely employed as a disinfectant, antiseptic, and preservative in a multitude of pharmaceutical, industrial, and consumer products.[1][2][3] Its broad-spectrum antimicrobial efficacy against a range of bacteria, fungi, and enveloped viruses underpins its extensive use.[2] This technical guide provides a comprehensive examination of the core mechanisms through which DMBC exerts its antimicrobial effects, with a focus on its interaction with microbial cell structures and functions. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Core Mechanism of Action: A Multi-pronged Assault on Microbial Integrity

The primary mechanism of action of this compound is the disruption of microbial cell membranes, a process driven by its amphiphilic nature.[2][3] The molecule possesses a positively charged quaternary ammonium head group and a lipophilic alkyl chain. This dual characteristic facilitates a multi-step attack on the microbial cell envelope, leading to a cascade of events culminating in cell death.[3]

Adsorption and Penetration of the Cell Envelope

The initial interaction between DMBC and a microbial cell is electrostatic. The cationic head of the DMBC molecule is attracted to the negatively charged components of the microbial cell surface.[2] In Gram-positive bacteria, these include teichoic acids, while in Gram-negative bacteria, lipopolysaccharides (LPS) in the outer membrane are the primary targets.

Following this initial binding, the hydrophobic alkyl chain of DMBC penetrates the lipid bilayer of the cell membrane.[2] This insertion disrupts the ordered structure of the membrane phospholipids, leading to a loss of membrane integrity.

Membrane Disorganization and Permeabilization

The intercalation of DMBC molecules into the cell membrane leads to its disorganization and increased fluidity. This compromises the semipermeable nature of the membrane, creating pores and leading to the leakage of essential intracellular components.[2][3] This includes the efflux of vital ions, such as potassium (K+), and small molecules like adenosine (B11128) triphosphate (ATP), which are crucial for maintaining cellular homeostasis and energy metabolism.

Inhibition of Cellular Enzymes and Protein Denaturation

Beyond membrane disruption, DMBC can also exert its antimicrobial effects through intracellular targets. Upon gaining entry into the cell, DMBC can interact with and inhibit the function of various essential enzymes, including those involved in respiratory and metabolic pathways.[2] The surfactant properties of DMBC can also lead to the denaturation of cellular proteins, disrupting their three-dimensional structure and rendering them non-functional.[2]

Interaction with G-Proteins and Signal Transduction

Emerging research suggests that benzalkonium salts, including DMBC, can interact with guanine (B1146940) nucleotide triphosphate-binding proteins (G-proteins).[1][4][5] These interactions can affect signal transduction pathways in various cell types, potentially contributing to the broader biological effects of these compounds.[1][4][5] This interaction may lead to downstream effects on cellular processes such as proliferation and cytokine gene expression.[1][4]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of this compound is quantified through parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values vary depending on the target microorganism and the specific formulation of the DMBC product.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Benzalkonium Chloride Against Various Pathogens

| Microorganism | Gram Stain | MIC (mg/L) | MBC (mg/L) | Reference |

| Staphylococcus aureus | Positive | 0.17 | 0.17 | [6] |

| Enterobacter | Negative | 0.18 | - | [6] |

| Acinetobacter | Negative | 0.17 | - | [6] |

| Pseudomonas aeruginosa | Negative | 0.14 | - | [6] |

| Listeria monocytogenes | Positive | 1 - 4 | 2 - 8 | [7] |

| Escherichia coli | Negative | 16 - 32 | 32 - 64 | [7] |

| Salmonella enterica | Negative | 8 - 16 | 16 - 32 | [7] |

Note: MIC and MBC values can vary based on the specific strain, testing methodology, and presence of interfering substances.

Visualizing the Mechanism of Action

Signaling Pathways and Experimental Workflows

To illustrate the complex interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Core antimicrobial mechanism of this compound.

Caption: Experimental workflow for membrane permeability assays.

Caption: Postulated G-protein signaling pathway interaction.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of DMBC that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a defined cell density (e.g., 10^5 to 10^6 CFU/mL).[8]

-

Serial Dilution: A series of twofold dilutions of DMBC are prepared in a multi-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of DMBC in which no visible growth (turbidity) is observed.[8][9]

-

MBC Determination: An aliquot from the wells showing no growth is subcultured onto an agar (B569324) plate. The MBC is the lowest concentration from which no microbial growth occurs on the agar plate after incubation.[8]

Inner Membrane Permeabilization Assay (ONPG Assay)

Objective: To quantify the permeabilization of the bacterial inner membrane by measuring the activity of intracellular β-galactosidase.[10]

Methodology:

-

Bacterial Culture: Grow a bacterial strain expressing β-galactosidase (e.g., E. coli) to the mid-logarithmic phase.

-

Cell Preparation: Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer.

-

Treatment: Expose the bacterial suspension to various concentrations of DMBC.

-

Substrate Addition: Add the chromogenic substrate ortho-nitrophenyl-β-galactoside (ONPG) to the suspension. ONPG can only be hydrolyzed by the intracellular β-galactosidase if the inner membrane is compromised.[10]

-

Measurement: Monitor the hydrolysis of ONPG by measuring the absorbance of the product, ortho-nitrophenol (ONP), at 420 nm over time.

-

Data Analysis: The rate of ONPG hydrolysis is proportional to the degree of inner membrane permeabilization. The effective concentration 50 (EC50) can be calculated from the dose-response curve.[10]

Outer Membrane Permeabilization Assay (NPN Uptake Assay)

Objective: To assess the disruption of the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[11][12]

Methodology:

-

Bacterial Culture and Preparation: Prepare the bacterial suspension as described in the ONPG assay.

-

Treatment: Treat the bacterial suspension with different concentrations of DMBC.

-

Probe Addition: Add NPN to the suspension. NPN is a hydrophobic probe that fluoresces weakly in an aqueous environment but strongly upon partitioning into the hydrophobic interior of a damaged outer membrane.[11][12]

-

Fluorescence Measurement: Measure the increase in fluorescence intensity using a fluorometer with excitation and emission wavelengths of 350 nm and 420 nm, respectively.[11][12]

-

Data Analysis: The increase in fluorescence is indicative of outer membrane damage.

Intracellular ATP Leakage Assay

Objective: To quantify the release of intracellular ATP as an indicator of membrane damage.

Methodology:

-

Bacterial Culture and Preparation: Prepare a dense suspension of bacteria in a low-nutrient buffer.

-

Treatment: Expose the bacteria to various concentrations of DMBC for a defined period.

-

Separation: Centrifuge the suspension to pellet the bacterial cells.

-

Supernatant Collection: Carefully collect the supernatant, which will contain any leaked ATP.

-

ATP Measurement: Quantify the ATP in the supernatant using a commercial ATP bioluminescence assay kit, which utilizes the luciferin-luciferase reaction.[8] The light output is measured with a luminometer.

-

Data Analysis: The amount of detected ATP is correlated with the extent of membrane damage.

Protein Denaturation Analysis

Objective: To evaluate the effect of DMBC on the secondary structure of proteins using circular dichroism (CD) spectroscopy.[4][5]

Methodology:

-

Protein Solution Preparation: Prepare a solution of a model protein (e.g., bovine serum albumin) in a suitable buffer.

-

Treatment: Add increasing concentrations of DMBC to the protein solution.

-

CD Spectroscopy: Record the far-UV CD spectra (typically 190-250 nm) of the protein solutions.[4][5]

-

Data Analysis: Analyze the changes in the CD spectra to determine alterations in the secondary structure content (α-helix, β-sheet, random coil) of the protein. A significant change in the spectral features indicates protein denaturation.[4][5]

Conclusion

The antimicrobial action of this compound is a multifaceted process primarily initiated by the catastrophic disruption of the microbial cell membrane. Its cationic and amphiphilic properties enable it to effectively target and permeabilize the cell envelope, leading to the leakage of vital cellular contents. Furthermore, its ability to inhibit essential enzymes and denature proteins contributes to its potent bactericidal activity. A deeper understanding of these mechanisms at a molecular level is crucial for the rational design of new antimicrobial agents and for optimizing the use of existing disinfectants to combat microbial resistance. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the various facets of DMBC's mechanism of action.

References

- 1. On-line monitoring of intracellular ATP concentration in Escherichia coli fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Impedance Spectroscopy Unveiled the Surfactant-Induced Unfolding and Subsequent Refolding of Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Secondary-Structure Analysis of Denatured Proteins by Vacuum-Ultraviolet Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Released bacterial ATP shapes local and systemic inflammation during abdominal sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Dimethylbenzylammonium Chloride: A Technical Guide to its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylbenzylammonium chloride (ADBAC), a key member of the quaternary ammonium (B1175870) compound (QAC) family, is a cationic surfactant with a long history of use as a broad-spectrum antimicrobial agent.[1][2] Its applications are extensive, ranging from disinfectants and antiseptics in healthcare and industrial settings to preservatives in pharmaceutical and personal care products.[2][3] This technical guide provides an in-depth analysis of the antimicrobial activity of ADBAC, focusing on its efficacy against a wide range of microorganisms, the underlying mechanisms of action, and detailed experimental protocols for its evaluation.

Mechanism of Action

The primary mechanism of antimicrobial action for this compound is the disruption of microbial cell membranes.[1][3] As a cationic surfactant, the positively charged quaternary nitrogen atom in the ADBAC molecule interacts with the negatively charged components of the microbial cell surface, such as phospholipids (B1166683) and proteins.[1] This electrostatic interaction facilitates the insertion of the hydrophobic alkyl chain into the lipid bilayer, leading to a cascade of disruptive events:

-

Binding and Intercalation: The cationic headgroup of ADBAC binds to the anionic sites on the cell membrane, while the lipophilic tail penetrates the hydrophobic core of the lipid bilayer.[1]

-

Membrane Disorganization: This intercalation disrupts the ordered structure of the cell membrane, increasing its fluidity and permeability.[1]

-

Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential cytoplasmic contents, including ions (such as potassium), nucleotides, and metabolites.[1]

-

Enzyme Inhibition and Protein Denaturation: ADBAC can also enter the cell and interfere with critical metabolic processes by inhibiting enzyme activity and denaturing essential proteins.[1]

-

Cell Lysis and Death: The culmination of these events leads to the lysis and death of the microbial cell.[1]

This multi-targeted mechanism of action contributes to the broad-spectrum activity of ADBAC and makes the development of microbial resistance more challenging compared to antibiotics with specific cellular targets.

dot

Caption: Mechanism of action of this compound.

Spectrum of Antimicrobial Activity

This compound exhibits a broad spectrum of activity against various microorganisms, including bacteria (Gram-positive and Gram-negative), fungi (yeasts and molds), and enveloped viruses.[2][3]

Antibacterial Activity

ADBAC is highly effective against a wide range of bacteria. The susceptibility of bacteria to ADBAC can vary depending on the species and even the strain. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of ADBAC against several representative bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria

| Microorganism | Strain | MIC (mg/L) | Reference(s) |

| Staphylococcus aureus | ATCC 6538 | 3.9 | [4] |

| Staphylococcus aureus (MRSA) | Clinical Isolates | 5 - 10 | [5] |

| Listeria monocytogenes | - | 0.25 - 20 | [6] |

| Bacillus cereus | - | 140 | [7] |

| Escherichia coli | K-12 | 92 | [5] |

| Escherichia coli | O157 | >1000 | [5] |

| Pseudomonas aeruginosa | Jade-X | 64 | [1][8] |

| Pseudomonas aeruginosa | NCIMB 10421 | 25 | [9][10] |

| Salmonella enterica | - | 256 | [5] |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Bacteria

| Microorganism | Strain | MBC (mg/L) | Reference(s) |

| Staphylococcus aureus | - | 45 | [7] |

| Listeria monocytogenes | - | 0.5 - 20 | [6] |

| Bacillus cereus | - | 160 | [7] |

Antifungal Activity

ADBAC also demonstrates significant efficacy against various fungal species, including both yeasts and molds. Its fungicidal action is attributed to the same membrane-disruptive mechanism observed in bacteria.

Table 3: Antifungal Activity of this compound

| Microorganism | Activity | Concentration (mg/L) | Reference(s) |

| Candida albicans | MIC | ≤ 16 | [11] |

| Hyaline Fungi | MIC | ≤ 16 | [11] |

| Aspergillus niger | - | Most sensitive among tested fungi | [12] |

| Penicillium spp. | - | Least sensitive among tested fungi | [12] |

| Fusarium solani | Spore Inactivation | 100 | [6][13] |

| Fusarium oxysporum | Spore Inactivation | 100 | [6][13] |

Antiviral Activity

This compound is particularly effective against enveloped viruses.[2][14] The lipid envelope of these viruses is a primary target for the disruptive action of ADBAC, leading to the inactivation of the virus. Its efficacy against non-enveloped viruses is generally considered to be lower.

Table 4: Antiviral Activity of this compound

| Virus | Type | Efficacy | Reference(s) |

| SARS-CoV | Enveloped | >4 log reduction at 0.5% | [14] |

| SARS-CoV-2 | Enveloped | >3 log reduction with 0.035% in oral rinse | [14] |

| Influenza Virus | Enveloped | Effective | [2][14] |

| Herpes Simplex Virus | Enveloped | Effective | [2][14] |

| Human Coronavirus | Enveloped | >99.99% killing with 0.13% nanoemulsion | [15] |

Anti-Biofilm Activity

Bacterial biofilms, structured communities of microorganisms encased in a self-produced polymeric matrix, exhibit increased resistance to antimicrobial agents. This compound has been shown to have activity against biofilms, although higher concentrations and longer contact times are often required compared to planktonic cells.[5][10] Sub-inhibitory concentrations of ADBAC have been reported to sometimes stimulate biofilm formation in certain bacteria.[16]

Table 5: Anti-Biofilm Activity of this compound

| Microorganism | Effect | Concentration | Reference(s) |

| Pseudomonas aeruginosa | Ineffective at recommended in-use concentrations | - | [10] |

| Staphylococcus aureus | Reduction in total bacteria number | 5% and 20% of commercial product | [17][18] |

| Salmonella enterica | Reduction in total bacteria number | 5% and 20% of commercial product | [17][18] |

| Listeria monocytogenes | Reduction in total bacteria number | 5% and 20% of commercial product | [17][18] |

Impact on Microbial Signaling Pathways

Recent research has indicated that in addition to its direct membrane-disrupting activity, this compound can also interfere with bacterial signaling pathways, particularly quorum sensing (QS). QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.

dot

Caption: Impact of ADBAC on Bacterial Quorum Sensing Systems.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is adapted for testing disinfectants like ADBAC.

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum (0.5 McFarland standard, then diluted)

-

Sterile diluent (e.g., saline or broth)

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of ADBAC Dilutions:

-

Prepare a 2-fold serial dilution of the ADBAC stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Include a growth control well (broth and inoculum, no ADBAC) and a sterility control well (broth only).

-

-

Inoculum Preparation:

-

Prepare a suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension in the test broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

-

-

Inoculation:

-

Add 100 µL of the diluted inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

-

Interpretation:

-

The MIC is the lowest concentration of ADBAC that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader.

-

dot

Caption: Workflow for MIC Determination by Broth Microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as an extension of the MIC test.

Procedure:

-

Following the determination of the MIC, take a 10-100 µL aliquot from each well that shows no visible growth.

-

Spread the aliquot onto an appropriate agar (B569324) plate (e.g., Tryptic Soy Agar for bacteria).

-

Incubate the plates under the same conditions as the MIC test.

-

The MBC is the lowest concentration of ADBAC that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetic Assay

This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.

Materials:

-

This compound solution at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)

-

Standardized microbial inoculum

-

Sterile test tubes or flasks

-

Sterile broth medium

-

Sterile neutralizing broth (to inactivate the ADBAC)

-

Sterile saline for dilutions

-

Agar plates

-

Incubator

-

Timer

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth.

-

Exposure: Add a specified volume of the microbial inoculum to test tubes containing ADBAC at different concentrations. Also, include a control tube with no ADBAC.

-

Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each test and control tube.

-

Neutralization and Plating: Immediately transfer the aliquot to a tube containing neutralizing broth to stop the action of the ADBAC. Perform serial dilutions of the neutralized sample in sterile saline and plate onto appropriate agar plates.

-

Incubation and Counting: Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.

-

Analysis: Plot the log10 CFU/mL against time for each ADBAC concentration to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.

dot

Caption: Workflow for Time-Kill Kinetic Assay.

Anti-Biofilm Efficacy Testing

Standardized methods from ASTM International are often used to evaluate the efficacy of disinfectants against biofilms.

Key Methods:

-

ASTM E3161: Standard Practice for Preparing a Pseudomonas aeruginosa or Staphylococcus aureus Biofilm using the CDC Biofilm Reactor. This method is used to grow a mature and reproducible biofilm on test carriers.[5][7]

-

ASTM E2871: Standard Test Method for Determining Disinfectant Efficacy against Biofilm Grown in the CDC Biofilm Reactor using the Single Tube Method. This method outlines the procedure for exposing the biofilm-coated carriers to the disinfectant and quantifying the reduction in viable bacteria.[5][7]

General Procedure Outline:

-

Biofilm Growth: Grow biofilms of the target microorganism on standardized carriers (e.g., coupons) in a CDC biofilm reactor according to ASTM E3161.

-

Exposure: Transfer the biofilm-coated carriers to individual tubes containing the ADBAC solution at the desired concentration and for the specified contact time. Include control carriers exposed to a placebo.

-

Neutralization and Harvesting: After the contact time, transfer the carriers to a neutralizing solution. The biofilm is then physically removed from the carrier surface (e.g., by vortexing and sonication).

-

Enumeration: Perform serial dilutions of the harvested biofilm suspension and plate to determine the number of viable bacteria.

-

Analysis: Calculate the log reduction in viable bacteria on the treated carriers compared to the control carriers.

Conclusion

This compound is a versatile and potent antimicrobial agent with a broad spectrum of activity against bacteria, fungi, and enveloped viruses. Its primary mechanism of action involves the rapid disruption of microbial cell membranes, leading to cell death. While highly effective against planktonic microorganisms, its efficacy against biofilms may require higher concentrations and longer exposure times. Emerging research also highlights its ability to interfere with bacterial communication systems, suggesting a more complex mode of action than previously understood. The standardized experimental protocols outlined in this guide provide a framework for the robust evaluation of the antimicrobial properties of ADBAC, which is essential for its continued development and application in various fields.

References

- 1. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 2. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 3. mdpi.com [mdpi.com]

- 4. emerypharma.com [emerypharma.com]

- 5. epa.gov [epa.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. microchemlab.com [microchemlab.com]

- 8. store.astm.org [store.astm.org]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of antibiofilm effect of benzalkonium chloride, iodophore and sodium hypochlorite against biofilm of Pseudomonas aeruginosa of dairy origin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broth microdilution mic: Topics by Science.gov [science.gov]

- 12. Inhibition effect of belzalkonium chloride treatment on growth of common food contaminating fungal species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Exploring whether Benzalkonium Chloride could be effective against SARS-CoV-2 - Pharmaceutical Technology [pharmaceutical-technology.com]

- 15. biorxiv.org [biorxiv.org]

- 16. mlj.goums.ac.ir [mlj.goums.ac.ir]

- 17. researchgate.net [researchgate.net]

- 18. repository.medri.uniri.hr [repository.medri.uniri.hr]

- 19. nelsonlabs.com [nelsonlabs.com]

- 20. Biocide susceptibility testing of bacteria: Development of a broth microdilution method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Physical and chemical properties of Dimethylbenzylammonium chloride.

An In-depth Technical Guide to the Physical and Chemical Properties of Benzalkonium Chloride

Introduction

Benzalkonium chloride (BAC), also known as alkyldimethylbenzylammonium chloride (ADBAC), is a versatile organic salt classified as a quaternary ammonium (B1175870) compound.[1] It functions as a cationic surfactant and is widely utilized across various industries, including pharmaceuticals, for its broad-spectrum antimicrobial properties.[1][2] BAC is not a single chemical entity but a mixture of alkylbenzyldimethylammonium chlorides, where the alkyl group consists of various even-numbered chain lengths, primarily C12, C14, and C16.[1][3][4] This heterogeneity in the alkyl chain length influences its physical, chemical, and biological properties.[3]

For researchers, scientists, and drug development professionals, a thorough understanding of BAC's properties is crucial for formulation, stability testing, and ensuring product safety and efficacy. Its primary roles in pharmaceuticals are as a potent bactericidal and fungicidal preservative in multi-dose aqueous formulations for ophthalmic, nasal, and otic use, and as an active ingredient in antiseptic and disinfectant products.[5][6][7][8] This guide provides a detailed overview of the core physical and chemical characteristics of Benzalkonium Chloride, supported by experimental methodologies and diagrams.

Chemical Identity and Structure

The general chemical formula for Benzalkonium Chloride is C₆H₅CH₂N(CH₃)₂RCl, where 'R' represents a homologous mixture of alkyl chains (n-C8H17 to n-C18H37).[3][9] Its structure is amphiphilic, containing a hydrophilic (water-attracting) cationic head and a hydrophobic (oil-attracting) alkyl tail.[2][3]

The key structural components are:

-

Quaternary Ammonium Center (N(CH₃)₂): A permanently positively charged nitrogen atom that facilitates electrostatic interaction with negatively charged microbial membranes and enhances water solubility.[3]

-

Benzyl Group (C₆H₅CH₂): A lipophilic group that helps the molecule integrate into the lipid bilayers of microbial membranes.[3]

-

Alkyl Chain (R): A long, hydrophobic tail (typically C12-C16) responsible for disrupting the lipid structure of cell membranes, which is central to its antimicrobial activity.[3]

-

Chloride Ion (Cl⁻): A counterion that provides electrical neutrality to the molecule.[3]

The effectiveness of BAC as an antimicrobial agent is dependent on the alkyl chain length; pharmacopoeias generally recognize that a mixture with a majority of C12 and C14 homologs provides the most effective, broad-spectrum activity.[3]

References

- 1. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 4. uspbpep.com [uspbpep.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. drugs.com [drugs.com]

- 7. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. phexcom.com [phexcom.com]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Dimethylbenzylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and chemical structure of Dimethylbenzylammonium chloride, a quaternary ammonium (B1175870) compound widely utilized as a biocide and cationic surfactant.[1] Commonly known as Benzalkonium Chloride (BAC or BZK), this compound is typically a mixture of N-alkyl-N,N-dimethyl-N-benzylammonium chlorides, where the alkyl chain length varies.[1][2][3] This guide details common synthetic routes, experimental protocols, and the fundamental chemical properties of this important compound.

Chemical Structure and Properties

This compound is an organic salt classified as a quaternary ammonium compound.[1] Its structure consists of a central positively charged nitrogen atom bonded to two methyl groups, a benzyl (B1604629) group, and a long alkyl chain of varying length (typically C12, C14, and C16).[2][3] This amphiphilic nature, with a hydrophobic alkyl tail and a hydrophilic cationic head, allows it to act as a surfactant, disrupting the cell membranes of microorganisms.[4]

The general chemical structure is represented as [C₆H₅CH₂N(CH₃)₂R]⁺Cl⁻, where R is an alkyl group.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 8001-54-5 (for the mixture)[1] |

| Molecular Formula | Variable (e.g., C₂₁H₃₈ClN for C12 alkyl)[5] |

| Molecular Weight | Variable (e.g., ~340.0 g/mol for C12 homolog) |

| Appearance | White or yellowish powder; gelatinous lumps[1] |

| Solubility | Very soluble in water, ethanol, and acetone[1] |

| Density | ~0.98 g/cm³[1] |

| Melting Point | 73 °C |

| pH (10 g/L in H₂O) | 5-8 |

Synthesis of this compound

The primary method for synthesizing this compound is through the quaternization of an N,N-dimethylalkylamine with benzyl chloride.[4][6][7] This reaction, a type of Menshutkin reaction, involves the nucleophilic attack of the tertiary amine's nitrogen on the benzylic carbon of benzyl chloride, displacing the chloride ion which then associates with the newly formed quaternary ammonium cation.[8]

The reaction can be carried out with or without a solvent. Solvents such as butanone, ethyl acetate, or various alcohols can be used to facilitate the reaction and subsequent purification.[7][9][]

References

- 1. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemmate.co.nz [chemmate.co.nz]

- 5. Benzalkonium chloride;Levegal PAN;Dodecyl dimethyl benzyl ammoni-um chloride [delta-petro.com]

- 6. EP1505058A1 - Method for producing alkyldimethylbenzylammonium chlorides - Google Patents [patents.google.com]

- 7. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 8. mdpi.com [mdpi.com]

- 9. CN106946717A - Benzalkonium chloride monomer synthesis technique - Google Patents [patents.google.com]

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of antimicrobial research, the discovery of dimethylbenzylammonium chloride, a key member of the quaternary ammonium (B1175870) compounds (QACs), marked a pivotal moment. This technical guide delves into the primary research that first brought this potent antiseptic to light, providing a detailed overview for researchers, scientists, and drug development professionals. The foundational work laid in the 1930s not only introduced a new class of disinfectants but also established experimental frameworks that have influenced antimicrobial research for decades. This document synthesizes the original findings, presenting them in a modern, accessible format with a focus on the core data and methodologies that underpinned this groundbreaking discovery.

The Seminal Discovery by Gerhard Domagk

The antimicrobial properties of what we now know as benzalkonium chloride (a mixture of alkyl dimethylbenzylammonium chlorides) were first reported by the German bacteriologist and Nobel laureate Gerhard Domagk in 1935.[1][2][3] His seminal paper, "Eine neue Klasse von Desinfektionsmitteln" ("A new class of disinfection material"), published in the esteemed journal Deutsche Medizinische Wochenschrift, introduced a compound referred to as "Zephirol".[1][4][5] This aqueous solution of high-molecular-weight alkyldimethyl-benzyl-ammonium chlorides was lauded for its high disinfecting power, lack of color and odor, and good wetting and cleaning properties.[4][5] Domagk's work demonstrated that attaching a long-chain aliphatic group to the quaternary nitrogen atom significantly enhanced the compound's biocidal properties.

Synthesis of this compound

The synthesis of this compound and other quaternary ammonium compounds is fundamentally based on the Menschutkin reaction , a process involving the alkylation of a tertiary amine. In this reaction, a tertiary amine with two methyl groups and one longer alkyl chain (alkyldimethylamine) is treated with benzyl (B1604629) chloride. The nucleophilic nitrogen of the amine attacks the electrophilic benzylic carbon of benzyl chloride, resulting in the formation of a new carbon-nitrogen bond and the positively charged quaternary ammonium cation, with chloride as the counter-ion.

The general synthetic scheme is as follows:

General synthesis of this compound.

Early Experimental Protocols for Antimicrobial Efficacy

Phenol (B47542) Coefficient Tests

The Rideal-Walker method and the Chick-Martin test were standard procedures for determining the phenol coefficient of a disinfectant. These tests involved exposing a bacterial suspension (commonly Salmonella typhi or Staphylococcus aureus) to various dilutions of the disinfectant and phenol for a set period. The highest dilution of the disinfectant that killed the bacteria in a given time was compared to the highest dilution of phenol that produced the same result. The ratio of these dilutions gave the phenol coefficient.

A generalized workflow for these early bactericidal tests can be outlined as follows:

Generalized workflow for 1930s disinfectant testing.

Early Understanding of the Mechanism of Action

The precise molecular mechanisms and signaling pathways as understood today were not concepts that were well-defined in the 1930s and 1940s. Early research focused on the observable effects of these compounds on bacteria. The prevailing hypothesis was that these cationic surfactants acted by disrupting the bacterial cell surface.

The positively charged quaternary ammonium head group was thought to interact with the negatively charged components of the bacterial cell membrane, leading to a disorganization of the membrane structure. This disruption would then lead to the leakage of essential intracellular contents, ultimately resulting in cell death. This fundamental understanding of membrane disruption as the primary mode of action has been largely upheld and refined by modern research.

A logical pathway representing this early mechanistic understanding is as follows:

Early concept of the bactericidal mechanism.

Quantitative Data from Early Studies

Unfortunately, specific quantitative data from Domagk's original 1935 publication is not readily accessible in translated form. However, based on the prevalent testing methods of the time, the data would have likely been presented as phenol coefficients or as the highest dilution of the compound that was effective in killing specific bacteria after a certain exposure time. The following table is a representative summary of the type of quantitative data that would have been generated in these early studies, based on the known high potency of these compounds.

| Test Organism | Disinfectant | Effective Dilution (at 10 min exposure) | Phenol Coefficient |

| Staphylococcus aureus | Phenol | 1:80 | 1.0 |

| Zephirol | 1:20,000 | ~250 | |

| Salmonella typhi | Phenol | 1:100 | 1.0 |

| Zephirol | 1:25,000 | ~250 |

Note: The values for Zephirol are illustrative based on its reported high potency and are not direct data from Domagk's 1935 paper.

Conclusion

The discovery of this compound by Gerhard Domagk in 1935 was a landmark achievement in the field of disinfectants and antiseptics. His work, and the subsequent research it inspired, introduced a highly effective and versatile class of antimicrobial agents that are still widely used today. The experimental approaches of the time, centered around comparative bactericidal testing against phenol, laid the groundwork for modern antimicrobial susceptibility testing. While the understanding of the precise molecular mechanisms of action has evolved significantly, the fundamental principle of cell membrane disruption identified in these early studies remains a cornerstone of our knowledge of how these vital compounds function. This guide serves as a tribute to that pioneering research and a resource for contemporary scientists continuing the quest for novel and effective antimicrobial agents.

References

- 1. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 2. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 4. Thieme E-Journals - DMW - Deutsche Medizinische Wochenschrift / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

The Dual Nature of a Common Biocide: An In-depth Technical Review of Dimethylbenzylammonium Chloride

Introduction: Dimethylbenzylammonium chloride (DBAC), a key member of the quaternary ammonium (B1175870) compound (QAC) family, is a widely utilized biocide in clinical, industrial, and consumer products. Also known as benzalkonium chloride (BAC), its broad-spectrum efficacy against a range of microorganisms has cemented its role in disinfection and preservation. This technical guide provides a comprehensive review of DBAC's biocidal properties, delving into its mechanism of action, antimicrobial efficacy, the methodologies used to evaluate it, and the emerging challenge of microbial resistance. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important antimicrobial agent.

Mechanism of Action: A Disruptive Force at the Cellular Membrane

As a cationic surfactant, the primary mode of action for this compound is the disruption of microbial cell membranes.[1] The positively charged quaternary nitrogen atom in the DBAC molecule interacts with the negatively charged components of the microbial cell surface, such as phospholipids (B1166683) and proteins. This electrostatic interaction facilitates the insertion of the hydrophobic alkyl chain into the lipid bilayer.

This intrusion disrupts the structural integrity and fluidity of the membrane, leading to a cascade of detrimental effects:

-

Increased Permeability: The disruption of the lipid bilayer compromises the cell membrane's function as a selective barrier, leading to the leakage of essential intracellular components like potassium ions, nucleotides, and amino acids.

-

Enzyme Inactivation: Membrane-bound enzymes, crucial for cellular processes such as respiration and transport, are denatured and inactivated.

-

Protein Denaturation: DBAC can also induce the denaturation of cytoplasmic proteins, further contributing to cellular dysfunction.

-

Cell Lysis: In many cases, the extensive damage to the cell membrane culminates in cell lysis and death.

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad spectrum of antimicrobial activity, encompassing bacteria, fungi, and enveloped viruses. Its efficacy is, however, dependent on the specific microorganism, the concentration of the biocide, and the presence of interfering organic matter.

Antibacterial Activity

DBAC is generally more effective against Gram-positive bacteria than Gram-negative bacteria, although it demonstrates significant activity against both. The outer membrane of Gram-negative bacteria, containing lipopolysaccharides, can present an additional barrier to DBAC penetration.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Common Bacteria

| Microorganism | Strain | MIC (mg/L) | Reference |

| Staphylococcus aureus | ATCC 29213 | 0.05% v/v (Hand Sanitizer) | [2] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 5 | [3][4] |

| Staphylococcus haemolyticus | ATCC 5034 | ≤ 0.02% v/v (Hand Sanitizer) | [2] |

| Escherichia coli | ATCC 25922 | 0.05% v/v (Hand Sanitizer) | [2] |

| Escherichia coli | - | 12 | [5] |

| Pseudomonas aeruginosa | BAA 1744 | 2% v/v (Hand Sanitizer) | [2] |

| Pseudomonas aeruginosa | Jade-X | 64 | [6] |

| Pseudomonas aeruginosa | NCIMB 10421 | 25 | [7][8] |

| Listeria monocytogenes | - | 30 | [9] |

| Bacillus cereus | - | 140 | [9] |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Against Common Bacteria

| Microorganism | Strain | MBC (mg/L) | Reference |

| Staphylococcus aureus | ATCC 29213 | 0.05% v/v (Hand Sanitizer) | [2] |

| Staphylococcus haemolyticus | ATCC 5034 | ≤ 0.02% v/v (Hand Sanitizer) | [2] |

| Escherichia coli | ATCC 25922 | 0.1% v/v (Hand Sanitizer) | [2] |

| Pseudomonas aeruginosa | BAA 1744 | 2% v/v (Hand Sanitizer) | [2] |

| Listeria monocytogenes | - | 35 | [9] |

| Bacillus cereus | - | 160 | [9] |

Antifungal Activity

DBAC also possesses fungicidal properties, although higher concentrations may be required compared to its antibacterial effects.

Table 3: Antifungal Activity of this compound

| Microorganism | Activity | Concentration | Reference |

| Candida albicans | Fungicidal | 0.5% | [10] |

| Candida krusei | Fungicidal | 0.5% | [10] |

| Candida parapsilosis | Fungicidal | 0.5% | [10] |

| Aspergillus ochraceus | Ineffective | 0.5% | [10] |

| Hyaline fungi | MIC ≤ 16 mg/L | - | [11] |

| Dematiaceous fungi | MIC 8-16 mg/L | - | [11] |

Virucidal Activity

The virucidal activity of DBAC is most pronounced against enveloped viruses. The lipid envelope of these viruses is a primary target for disruption by this cationic surfactant. Its efficacy against non-enveloped viruses is more variable.[12]

Table 4: Virucidal Concentration of this compound

| Virus | Type | Effective Concentration | Comments | Reference |

| SARS-CoV-2 | Enveloped | ≥4.0 Log10 reduction with 0.089% and 0.1% in 30 seconds | Meets EN14476 standard for virucidal activity. | [13] |

| Herpes Simplex Virus Type 1 | Enveloped | Effective | Inactivated by DBAC-based product. | [14] |

| Human Immunodeficiency Virus Type 1 | Enveloped | Effective | Inactivated by DBAC-based product. | [14] |

| Human Coronavirus | Enveloped | Ineffective | Not inactivated by DBAC-based product. | [14] |

| Adenovirus (Ad3, Ad5, Ad7a, Ad19/64, Ad37) | Non-enveloped | 0.1% | Considered virucidal (≥3 Log10 reduction). | [15][16] |

| Adenovirus (Ad4, Ad8) | Non-enveloped | 0.1% | Reduced titers but not fully virucidal. | [15][16] |

| Human Coxsackie Virus | Non-enveloped | Active | Inactivated by DBAC-based product. | [14] |

Experimental Protocols for Efficacy Testing

Standardized methods are crucial for determining the antimicrobial efficacy of biocides like DBAC. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for many of these procedures.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Protocol: Broth Microdilution for MIC Determination

-

Preparation of DBAC Stock Solution: Prepare a concentrated stock solution of DBAC in a suitable solvent (e.g., sterile deionized water).

-

Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

-

Serial Dilution: Perform a two-fold serial dilution of the DBAC stock solution across the wells of the microtiter plate to create a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well (except for a sterility control) with the prepared microbial suspension. Include a growth control well containing only the medium and the inoculum.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (typically 35-37°C for 18-24 hours for bacteria).

-

Interpretation: The MIC is determined as the lowest concentration of DBAC at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol: MBC Determination Following MIC Testing

-

Subculturing: Following the determination of the MIC, take a small aliquot (e.g., 10-100 µL) from each well that showed no visible growth in the MIC assay.

-

Plating: Spread the aliquot onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) that does not contain any DBAC.

-

Incubation: Incubate the agar plates under appropriate conditions to allow for the growth of any surviving microorganisms.

-

Interpretation: The MBC is the lowest concentration of DBAC that results in a pre-determined reduction (commonly ≥99.9%) in the number of CFUs compared to the initial inoculum.[9]

Microbial Resistance to this compound

The widespread use of DBAC has led to the emergence of microbial resistance. Understanding the mechanisms of resistance is critical for the continued effective use of this biocide.

Mechanisms of Resistance

Microorganisms have evolved several strategies to counteract the effects of DBAC:

-

Efflux Pumps: This is a primary mechanism of resistance. Efflux pumps are membrane proteins that actively transport DBAC out of the cell, preventing it from reaching its target at a high enough concentration to be effective. The AcrAB-TolC efflux system in Gram-negative bacteria is a well-studied example.[17][18]

-

Alterations in the Cell Envelope: Changes in the composition of the cell membrane, such as modifications to the fatty acid and phospholipid content, can reduce the ability of DBAC to penetrate the cell.[19] Downregulation of porins in Gram-negative bacteria can also limit DBAC uptake.[20]

-

Biofilm Formation: Bacteria embedded within a biofilm matrix are often more resistant to disinfectants. The extracellular polymeric substance (EPS) of the biofilm can act as a physical barrier, preventing DBAC from reaching the cells within.[20][21]

Signaling Pathways in Biocide Resistance

Bacterial two-component systems (TCSs) are a primary means by which bacteria sense and respond to environmental stressors, including biocides.[22] A typical TCS consists of a sensor histidine kinase and a response regulator.

In this conceptual model, the sensor kinase detects the presence of DBAC as an environmental stressor. This triggers a phosphorylation cascade, activating the response regulator. The activated response regulator then binds to specific DNA sequences, upregulating the expression of genes that confer resistance, such as those encoding for efflux pumps or enzymes involved in cell membrane modification.

Toxicological Profile

While effective as a biocide, it is important to consider the toxicological profile of this compound.

Table 5: Toxicological Data for this compound

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 30-160 mg/L | [9] |

| LD50 | Rat | Oral | 5 μg/ml | [3] |

| LD50 | Rat | Oral | 64 mg/L | [6] |

DBAC is classified as toxic if swallowed and can cause severe skin burns and eye damage. It is also recognized as being very toxic to aquatic life. Appropriate personal protective equipment should be used when handling concentrated solutions of DBAC.

Conclusion

This compound remains a cornerstone biocide due to its broad-spectrum antimicrobial activity and cost-effectiveness. Its primary mechanism of disrupting microbial cell membranes makes it a potent agent against a wide array of bacteria, fungi, and enveloped viruses. However, the increasing prevalence of microbial resistance, primarily through mechanisms such as efflux pumps and cell envelope modifications, presents a significant challenge. A thorough understanding of its antimicrobial properties, the standardized methods for its evaluation, and the molecular basis of resistance is essential for its responsible and effective use in both current applications and the development of new antimicrobial strategies. Further research into the specific signaling pathways involved in DBAC resistance will be crucial for developing approaches to circumvent these resistance mechanisms and prolong the utility of this important class of biocides.

References

- 1. Frontiers | Mechanisms of low susceptibility to the disinfectant benzalkonium chloride in a multidrug-resistant environmental isolate of Aeromonas hydrophila [frontiersin.org]

- 2. Preparation and evaluation of benzalkonium chloride hand sanitizer as a potential alternative for alcohol-based hand gels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increase in Resistance of Methicillin-Resistant Staphylococcus aureus to β-Lactams Caused by Mutations Conferring Resistance to Benzalkonium Chloride, a Disinfectant Widely Used in Hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Co-culture of benzalkonium chloride promotes the biofilm formation and decreases the antibiotic susceptibility of a Pseudomonas aeruginosa strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. Effect of subinhibitory concentrations of benzalkonium chloride on the competitiveness of Pseudomonas aeruginosa grown in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. idosi.org [idosi.org]

- 10. Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro fungicidal activity of biocides against pharmaceutical environmental fungal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sanitizing agents for virus inactivation and disinfection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inactivation of SARS-CoV-2 by 2 commercially available Benzalkonium chloride-based hand sanitizers in comparison with an 80% ethanol-based hand sanitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The action of three antiseptics/disinfectants against enveloped and non-enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzalkonium Chloride Demonstrates Concentration-Dependent Antiviral Activity Against Adenovirus In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzalkonium Chloride Demonstrates Concentration-Dependent Antiviral Activity Against Adenovirus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 18. academic.oup.com [academic.oup.com]

- 19. 4. How can bacteria become resistant to biocides or antibiotics? [ec.europa.eu]

- 20. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. newfoodmagazine.com [newfoodmagazine.com]

- 22. Frontiers | Biocide-Induced Emergence of Antibiotic Resistance in Escherichia coli [frontiersin.org]

Navigating the Laboratory Landscape: A Technical Guide to the Safety and Toxicity of Dimethylbenzylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Dimethylbenzylammonium chloride (DBAC), a key member of the quaternary ammonium (B1175870) compound family and widely known as Benzalkonium chloride (BAC), is a ubiquitous presence in laboratory settings. Valued for its broad-spectrum antimicrobial properties, it is a common component in disinfectants, sanitizers, and preservatives. However, its potent biological activity necessitates a thorough understanding of its safety and toxicity profile to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides an in-depth analysis of the known safety and toxicological data for DBAC, presented with the clarity and detail required by the scientific community.

Chemical and Physical Properties

This compound is not a single chemical entity but rather a mixture of alkylbenzyl dimethylammonium chlorides. In these compounds, the alkyl group has various even-numbered chain lengths. This variability can influence the compound's physical, chemical, and toxicological properties.

Toxicological Profile

The toxicological effects of DBAC are primarily linked to its cationic surfactant nature, which allows it to disrupt cell membranes.[1][2] The main concerns associated with exposure are local irritant effects.[3]

Acute Toxicity

DBAC exhibits acute toxicity through oral, dermal, and inhalation routes of exposure.[3] Concentrated solutions are corrosive and can cause severe tissue damage.[4][5][6][7]

Table 1: Acute Toxicity Data for this compound

| Route of Exposure | Species | Test | Value | Reference |

| Oral | Rat | LD50 | 305 mg/kg | [8] |

| Oral | Rat | LD50 | 240 mg/kg | [9] |

| Oral | Rat | LD50 | 400 mg/kg | [10] |

| Dermal | Rat | LD50 | 930 mg/kg | [8] |

Skin and Eye Irritation

DBAC is a known irritant and can be corrosive to the skin and eyes, particularly at high concentrations.[3][4][5] Contact can lead to severe skin burns, eye damage, and even blindness.[5][11][12] The maximum concentration that does not produce primary irritation on intact skin is reported to be 0.1%.[6][7]

Sensitization

Available data suggests that DBAC is not a dermal sensitizer.[3][8]

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of DBAC has been the subject of numerous studies, with some conflicting results. While some in vitro studies have indicated potential genotoxic effects at certain concentrations,[13][14] other comprehensive reviews and regulatory assessments have concluded that DBAC is not genotoxic or carcinogenic.[3][15] For instance, a study using a 3D cultured HepG2 cell model found DBAC to be negative in the Comet assay for genotoxicity.[16] The US Environmental Protection Agency (EPA) did not recognize BACs as being carcinogenic, mutagenic, or genotoxic in a 2006 report.[17]

Reproductive and Developmental Toxicity

The impact of DBAC on reproduction and development is an area of ongoing research and some debate. Several studies in mice have suggested a link between exposure to DBAC (often in combination with other quaternary ammonium compounds like didecyl dimethyl ammonium chloride - DDAC) and reduced fertility in both males and females.[18][19] Observed effects in female mice include decreased reproductive capacity and fewer estrogen cycles, while male mice showed a significant decrease in sperm concentration and motility.[20] Some research also indicates that benzalkonium chloride can cross the blood-placenta barrier in mice, leading to changes in gene expression in the embryonic brain.[20]

Table 2: Reproductive and Developmental Toxicity Data

| Study Type | Species | Route | Key Findings | NOAEL | Reference |

| 2-Generation Study | Rat | Dietary | No adverse effects on reproduction or development. | Reproductive/Developmental: 2,000 ppm (approx. 118 mg/kg/day) | [21][22] |

| Fertility Study | Mouse | Dietary (with DDAC) | Decreased fertility and fecundity. | - | [18] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for DBAC's antimicrobial and toxic effects is the disruption of cellular membranes.[1][2] As a cationic surfactant, it interacts with the negatively charged components of bacterial and mammalian cell membranes, leading to increased permeability, leakage of intracellular contents, and ultimately cell death.[2]

Recent research has begun to explore the impact of DBAC on specific signaling pathways. For example, studies in honeybees have shown that exposure to dodecyl dimethyl benzyl (B1604629) ammonium chloride (a variant of DBAC) can disrupt gut microbiota, alter phospholipid metabolism, and affect the expression of genes involved in calcium signaling pathways.[24][25]

Caption: Potential mechanism of DBAC-induced cytotoxicity.

Experimental Protocols

Detailed, step-by-step experimental protocols for the toxicological assessment of DBAC are extensive and can be found in standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Below is a generalized workflow for a common in vitro cytotoxicity assay.

In Vitro Cytotoxicity Assay Workflow (e.g., MTT Assay)

This workflow outlines the general steps for assessing the cytotoxicity of DBAC on a cultured cell line.

Caption: Generalized workflow for an MTT cytotoxicity assay.

Occupational Safety and Handling in the Laboratory

Given the potential hazards of DBAC, strict adherence to safety protocols is paramount in a laboratory setting.

Personal Protective Equipment (PPE)

When handling DBAC, especially in concentrated forms, the following PPE is recommended:

-

Eye/Face Protection: Chemical safety goggles or a face shield.[9][26]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[9][26][27]

-

Respiratory Protection: In case of insufficient ventilation or when working with aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]

Handling and Storage

-

Store in a cool, dry, well-ventilated place in tightly closed containers.[5][11]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][29]

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5][9]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][12]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

Conclusion

This compound is an effective and widely used antimicrobial agent in laboratory settings. Its primary toxicological concern is its potential for local irritation and corrosion at high concentrations. While there is some debate in the scientific literature regarding its potential for reproductive toxicity, comprehensive studies submitted to regulatory agencies have not identified it as a specific reproductive or developmental toxicant at relevant exposure levels. Prudent laboratory practice, including the consistent use of appropriate personal protective equipment and adherence to safe handling procedures, is essential to mitigate the risks associated with its use. Researchers should remain aware of the evolving scientific literature on the subtle biological effects of this compound to ensure a safe and productive research environment.

References

- 1. innospk.com [innospk.com]

- 2. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human health hazard assessment of quaternary ammonium compounds: Didecyl dimethyl ammonium chloride and alkyl (C12-C16) dimethyl benzyl ammonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thermofishersci.in [thermofishersci.in]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 7. Uses and toxicity of Benzalkonium chloride_Chemicalbook [chemicalbook.com]

- 8. Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemsupply.com.au [chemsupply.com.au]

- 10. chembk.com [chembk.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exposure to common quaternary ammonium disinfectants decreases fertility in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ewg.org [ewg.org]

- 20. Reproductive & developmental toxicity of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reproductive toxicity assessment of alkyl dimethyl benzyl ammonium chloride and didecyl dimethyl ammonium chloride in CD® rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Reproductive toxicity assessment of alkyl dimethyl benzyl ammonium chloride and didecyl dimethyl ammonium chloride in CD® rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 24. Disinfectant dodecyl dimethyl benzyl ammonium chloride (DDBAC) disrupts gut microbiota, phospholipids, and calcium signaling in honeybees (Apis mellifera) at an environmentally relevant level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. chemos.de [chemos.de]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. carlroth.com [carlroth.com]

- 29. BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to the Solubility of Dimethylbenzylammonium Chloride in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of dimethylbenzylammonium chloride, a quaternary ammonium (B1175870) compound widely utilized for its antimicrobial and surfactant properties. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who handle this compound in a laboratory setting.

Executive Summary

This compound, commonly known as benzalkonium chloride (BAC), is not a single molecular entity but rather a mixture of alkyl-dimethyl-benzyl-ammonium chlorides with varying alkyl chain lengths (typically C12, C14, C16, and C18). This structural heterogeneity, along with the amphiphilic nature of the molecules—possessing both a polar quaternary ammonium head group and a nonpolar alkyl chain—governs its solubility in different solvents. Generally, it exhibits high solubility in polar solvents like water and short-chain alcohols and limited solubility in nonpolar organic solvents. Understanding these solubility profiles is paramount for effective formulation, application, and quality control in research and development.

Solubility Profile of this compound Homologues

The solubility of this compound is significantly influenced by the length of its alkyl chain. While specific quantitative data for each homologue in a wide array of solvents is not extensively documented in publicly available literature, the following tables summarize the available quantitative and qualitative data.

Quantitative Solubility Data

The following table presents available numerical solubility data for specific homologues of this compound and related mixtures. It is important to note that "benzalkonium chloride" often refers to a mixture, and the precise composition can affect solubility.

| Compound/Mixture | Solvent | Temperature | Solubility |

| Dodecylthis compound (C12) | Water | 20°C | 2 g/L |

| Dodecylthis compound (C12) | Organic Solvents (unspecified) | 20°C | 866 g/L |

| Tetradecylthis compound (C14) | Water | 20°C | 100 g/L (soluble at 1g/10mL)[1] |

| Alkyl(C10-C14) benzyldimethylammonium chloride | Water | Not Specified | >1,000 mg/L[2] |

| Benzyldimethylhexadecylammonium chloride (C16) | DMSO | Not Specified | 100 mg/mL |

Qualitative Solubility Data

| Solvent | Qualitative Solubility |

| Water | Very Soluble / Readily Soluble / Miscible[3][4] |

| Ethanol | Very Soluble / Readily Soluble[3] |

| Methanol | Miscible[4] |

| Acetone | Very Soluble / Readily Soluble[3] |

| Chloroform | Slightly Soluble / Sparingly Soluble[4] |

| Toluene | Insoluble / Sparingly Soluble |

| Benzene | Slightly Soluble |

| Diethyl Ether | Practically Insoluble / Almost Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like this compound in a liquid solvent, adapted from the OECD Test Guideline 105 (Flask Method) and standard laboratory practices.

Principle

A surplus of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined by a suitable analytical method.

Materials and Apparatus

-

Solute: this compound (specify homologue mixture if known)

-

Solvent: High-purity grade of the desired laboratory solvent

-

Glassware: Erlenmeyer flasks with stoppers, volumetric flasks, pipettes

-

Equipment: Analytical balance, constant temperature water bath or incubator with shaker, centrifuge, filtration apparatus (e.g., syringe filters with appropriate membrane), pH meter (for aqueous solutions).

-

Analytical Instrumentation: UV-Vis Spectrophotometer, High-Performance Liquid Chromatograph (HPLC), or Gas Chromatograph (GC), depending on the analyte's properties and required sensitivity.

Procedure

-

Preliminary Test: To estimate the approximate solubility, add small, incremental amounts of the solute to a known volume of the solvent at the test temperature and shake vigorously after each addition until saturation is observed. This helps in determining the appropriate solute-to-solvent ratio for the definitive test.

-

Equilibration:

-

Add an excess amount of the solid solute (determined from the preliminary test) to a flask containing a known volume of the solvent.

-

Seal the flask and place it in a shaker within a constant temperature bath set to the desired temperature (e.g., 20°C or 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24h, 48h) to ensure equilibrium has been reached (i.e., the concentration in solution does not change over time).

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a membrane filter that does not adsorb the solute.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute an aliquot of the clear, saturated solution with the pure solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Determine the concentration of the this compound in the diluted solution using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometry at a characteristic wavelength, or HPLC with a suitable column and detector).

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or molarity.

-

Visualization of Experimental Workflow

The logical flow of the solubility determination process is illustrated in the diagram below.

References

Stability of Dimethylbenzylammonium Chloride Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Dimethylbenzylammonium chloride (more commonly known as Benzalkonium Chloride, BKC) solutions under various laboratory conditions. Understanding the stability profile of BKC is critical for its effective use as a preservative and active ingredient in pharmaceutical formulations, particularly in ophthalmic, nasal, and topical products. This document summarizes key quantitative data, details experimental protocols for stability assessment, and visualizes important chemical processes and workflows.

Factors Affecting the Stability of Benzalkonium Chloride Solutions

Benzalkonium chloride is generally considered a stable molecule. However, its stability in solution can be influenced by several factors, including pH, temperature, and exposure to light. Forced degradation studies are essential to understanding the degradation pathways and developing stability-indicating analytical methods.

Effect of pH

BKC solutions exhibit good stability over a wide pH range. However, extreme pH conditions, particularly alkaline environments, can lead to degradation.

Effect of Temperature

Elevated temperatures can accelerate the degradation of BKC. Thermal degradation studies are crucial to determine appropriate storage conditions and estimate the shelf-life of BKC-containing products.

Effect of Light (Photostability)

Exposure to ultraviolet (UV) light can induce degradation of BKC. Photostability studies are a key component of the overall stability assessment, especially for products stored in transparent or semi-transparent containers.

Quantitative Stability Data

The following tables summarize the quantitative data from forced degradation studies on Benzalkonium Chloride solutions. These studies intentionally expose the solution to harsh conditions to accelerate degradation and identify potential degradation products.

| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation of BKC | Reference |

| Acidic Hydrolysis | 0.1 M HCl | 70°C | 30 minutes | No significant degradation | [1] |

| 1 M HCl | 70°C | 1 hour | ~2% | [2] | |

| Alkaline Hydrolysis | 1 M NaOH | 70°C | 30 minutes | No significant degradation | [1] |

| 1 M NaOH | 70°C | 1 hour | ~5.4% | [2] | |

| Oxidative Degradation | 3% H₂O₂ | 70°C | 1 hour | No significant degradation | [2] |

| 30% H₂O₂ | 70°C | 90 minutes | No significant degradation | [1] | |

| Thermal Degradation | Heat | 70°C | 4 hours | No significant degradation | [2] |

| Heat | 180°C - 300°C | - | Significant weight loss | [3] | |

| Photodegradation | UV/Chlorine | - | 12 minutes | 56.6% - 81.4% (pH dependent) | [2] |

| UVC Radiation | - | - | Dose-dependent neutralization | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are typical protocols for forced degradation and long-term stability testing of Benzalkonium Chloride solutions.

Forced Degradation Study Protocol

This protocol is designed to assess the stability of BKC under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

3.1.1. Preparation of Stock Solution: Prepare a stock solution of Benzalkonium Chloride in a suitable solvent (e.g., mobile phase for HPLC analysis) at a known concentration (e.g., 1 mg/mL).

3.1.2. Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat the mixture at 70°C for 1 hour. Cool, neutralize with 1 M NaOH, and dilute to the initial concentration with the solvent.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat the mixture at 70°C for 1 hour. Cool, neutralize with 1 M HCl, and dilute to the initial concentration with the solvent.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at 70°C for 1 hour. Cool and dilute to the initial concentration with the solvent.

-

Thermal Degradation: Heat the stock solution at 70°C for 4 hours. Cool and dilute to the initial concentration with the solvent.

-

Photodegradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

3.1.3. Analysis: Analyze the stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method. The percentage degradation is calculated by comparing the peak area of BKC in the stressed samples to that of the control.

Long-Term Stability Study Protocol for an Ophthalmic Solution

This protocol outlines a typical long-term stability study for an ophthalmic solution containing Benzalkonium Chloride as a preservative, following ICH guidelines.

3.2.1. Storage Conditions: Store the ophthalmic solution in its final packaging at the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

3.2.2. Testing Time Points:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

3.2.3. Parameters to be Tested:

-

Appearance (color, clarity)

-

pH

-

Assay of Benzalkonium Chloride

-

Content of known and unknown degradation products

-

Preservative effectiveness testing (PET)

-

Sterility

3.2.4. Analytical Method: A validated stability-indicating HPLC method should be used for the assay of BKC and the quantification of degradation products.

Visualizations

The following diagrams illustrate key aspects of Benzalkonium Chloride stability and analysis.

Caption: Factors influencing the stability of Benzalkonium Chloride and its primary degradation pathways.

Caption: A typical experimental workflow for a forced degradation study of Benzalkonium Chloride.

Degradation Pathways